2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
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Description
2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Techniques : This compound and its derivatives have been synthesized using various techniques. One method involves reacting 4,4'-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in ethanolic sodium hydroxide solution, confirmed by X-ray diffraction data, IR, NMR, and mass spectral data (Jasinski et al., 2012).
- Structural Studies : The crystal structures of some derivatives have been detailed, showing stabilization by various intermolecular interactions. This helps in understanding the molecular geometry and potential reactivity of these compounds (Jasinski et al., 2012).
Biological Activity and Applications
- Antifungal Activity : Some derivatives, designed based on bioisosterism and combination principles in drug design, have shown antifungal activities against different fungi, indicating their potential in antifungal drug development (Yuan et al., 2011).
- Cytotoxic Evaluation : Certain analogues have been evaluated for cytotoxicity against breast cancer cell lines, with some showing promising results, suggesting potential applications in cancer therapy (Ahsan et al., 2018).
Chemical Properties and Reactions
- Reaction Dynamics : Studies have explored various chemical reactions and molecular rearrangements involving this compound and its derivatives, which are crucial for understanding their chemical behavior and potential applications in synthetic chemistry (Klásek et al., 2003).
Advanced Research
- Quantum-Chemical Simulations : There has been research on optical properties of fluoro derivatives of pyrazoloquinoline (which includes compounds similar to the one ), using quantum-chemical simulations to understand their optical behavior (Brik et al., 2010).
Properties
IUPAC Name |
2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-5-11-28-23(30)22-21(18-13-17(32-4)9-10-19(18)27(22)2)26-24(28)33-14-20(29)25-15-7-6-8-16(12-15)31-3/h6-10,12-13H,5,11,14H2,1-4H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQNOFDIYXJTSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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